

# A Technical Guide to the Structure of the Cell-Penetrating Peptide: Penetratin

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## Compound of Interest

Compound Name: Penetratin

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Introduction: **Penetratin** is a highly studied cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2][3] Originally derived from the third helix of the homeodomain of the *Drosophila Antennapedia* transcription factor, this 16-amino-acid peptide has become a pivotal tool in drug delivery and molecular biology research.[4][5][6] Its mechanism of entry, while still a subject of investigation, involves direct membrane translocation and endocytotic pathways.[7][8][9] This guide provides an in-depth examination of the structural characteristics of **Penetratin**, from its primary amino acid sequence to its environment-dependent secondary conformations, supported by quantitative data and detailed experimental protocols relevant to its synthesis and structural analysis.

## Primary Structure and Physicochemical Properties

**Penetratin** is a 16-residue cationic peptide.[10] Its primary structure is fundamental to its function, featuring a specific arrangement of basic (Arginine, Lysine) and hydrophobic (Isoleucine, Tryptophan, Phenylalanine) residues.

Amino Acid Sequence: The canonical sequence of **Penetratin** is: H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-OH[3]

This sequence corresponds to residues 43-58 of the *Antennapedia* homeodomain.[6]



[Click to download full resolution via product page](#)Primary amino acid sequence of **Penetratin**.

## Physicochemical Data

The table below summarizes key quantitative properties of the **Penetratin** peptide.

Property	Value	Reference
Sequence (One-Letter)	RQIKIWFQNRRMKWKK	[5][10]
Residue Count	16	[3][6][10]
Molecular Weight	2246.8 Da	[3][10]
Molecular Formula	C <sub>104</sub> H <sub>168</sub> N <sub>34</sub> O <sub>20</sub> S	[3]
Minimal Translocation Sequence	RRMKWKK (Residues 10-16)	[6][11]

## Secondary and Tertiary Structure

**Penetratin** does not possess a stable, fixed tertiary structure like a globular protein. Instead, its conformation is highly dependent on the surrounding environment, a property known as conformational plasticity.[4] This adaptability is crucial for its ability to interact with and cross cell membranes.

- **In Aqueous Solution:** In a polar, aqueous environment, **Penetratin** predominantly exists as a random coil.[4][12] This unstructured state is typical for short peptides lacking the extensive hydrophobic core needed to drive stable folding.
- **In Membrane-Mimicking Environments:** Upon interaction with negatively charged lipid membranes or in hydrophobic solvents like trifluoroethanol (TFE), **Penetratin** undergoes a significant conformational change.[4][12] It transitions from a random coil to a more ordered structure, primarily a partial  $\alpha$ -helix.[4][12] NMR studies have shown this helical structure forms around residues 4-12.[12] A conserved helical subdomain has also been identified spanning residues Ile6-Arg11 in various membrane models.[4] The C-terminal region tends to remain flexible and unstructured.[4]

- Intracellular Conformation: Studies using Raman microscopy in live cells have revealed that once inside the cell, **Penetratin**'s structure can vary. In the cytoplasm, it is found to be mainly a mix of random coil and  $\beta$ -strand conformations.[12][13] Within the nucleus, it may assemble into  $\beta$ -sheets.[12][13]

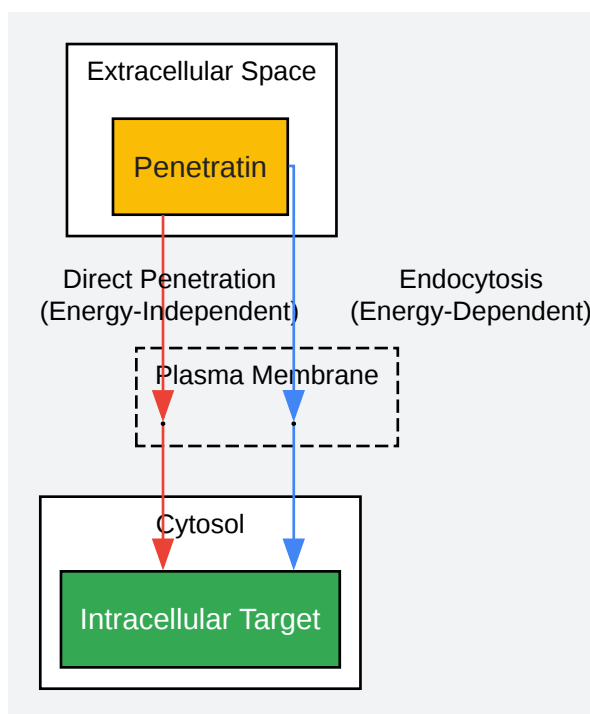
The potential for dimerization has also been proposed as part of a translocation model where a **Penetratin** dimer interacts with phospholipids to form an inverted micelle within the lipid bilayer. [7][14]

## Quantitative Conformational Data

Condition	Dominant Secondary Structure	Method	Reference
Aqueous Solution (100% Water)	54% Random Coil, 21% $\beta$ -Strand	Circular Dichroism (CD)	[12]
TFE/Water Solution (90:10)	Bent, irregular $\alpha$ -helix (residues 4-12)	$^1\text{H}$ -NMR	[12]
Model Membranes (Micelles/Bicelles)	Conserved $\alpha$ -helix (residues 6-11)	Solution NMR	[4]
Live Cell Cytoplasm	Random Coil and $\beta$ -Strand	Raman Microscopy	[12][13]
Live Cell Nucleus	Possible $\beta$ -sheets	Raman Microscopy	[12][13]

## Cellular Translocation Pathways

The precise mechanism by which **Penetratin** enters cells is multifaceted and can involve multiple pathways operating concurrently. The two major proposed routes are direct penetration of the plasma membrane and energy-dependent endocytosis.[8][9][15] The prevalence of each pathway can depend on factors such as peptide concentration, cargo, and cell type.[8][14]



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High-level overview of **Penetratin**'s cellular uptake mechanisms.

## Experimental Methodologies

The structural characterization and synthesis of **Penetratin** rely on established biochemical and biophysical techniques.

## Solid-Phase Peptide Synthesis (SPPS)

**Penetratin** is chemically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of SPPS.<sup>[16][17]</sup>

Protocol Overview:

- **Resin Preparation:** A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) within a reaction vessel.<sup>[16][18]</sup>
- **Amino Acid Coupling Cycle (Repeated for each residue):**

- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[18] The resin is then washed thoroughly with DMF.
- Amino Acid Activation & Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated using a coupling reagent mixture, commonly HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (Hydroxybenzotriazole), in the presence of a base like DIEA (N,N-Diisopropylethylamine) in DMF.[18] This activated mixture is added to the resin to form the next peptide bond. The reaction is allowed to proceed for 1-2 hours.
- Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- Final Cleavage and Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[16]
- Purification and Verification: The crude peptide is precipitated with cold diethyl ether, dissolved, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF).[18]

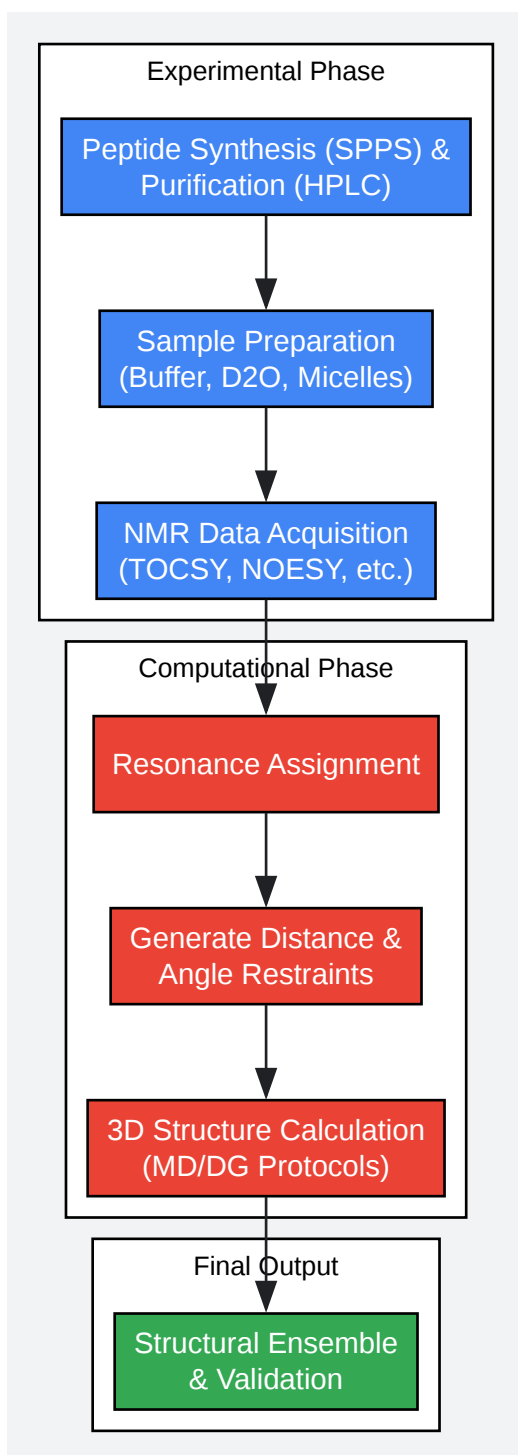
## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for determining the three-dimensional structure of peptides like **Penetratin** in solution and in membrane-mimicking environments.[19][20][21]

Generalized Protocol for Peptide Structure Determination:

- Sample Preparation:
  - A high concentration of the purified peptide is required (typically >0.5 mM, ideally 1-5 mM). [22][23][24]

- The peptide is dissolved in a buffered solution (e.g., phosphate buffer) with a volume of ~500  $\mu\text{L}$ . The pH is usually kept below 7.5 to slow the exchange of amide protons.[\[22\]](#)
- Approximately 5-10% Deuterium Oxide ( $\text{D}_2\text{O}$ ) is added for the spectrometer's field-frequency lock.[\[22\]](#)
- For studies in membrane-mimicking environments, the peptide is dissolved in a solvent mixture (e.g., TFE/water) or with detergent micelles (e.g., SDS, DPC) or bicelles.[\[4\]](#)
- Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field spectrometer.
  - $^1\text{H}$  1D Spectrum: Provides an initial assessment of peptide folding and purity.
  - 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.
  - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment, detecting protons that are close in space ( $<5 \text{ \AA}$ ), regardless of their position in the sequence. These correlations provide the distance restraints needed for 3D structure calculation.[\[22\]](#)
  - 2D  $^1\text{H}$ - $^{15}\text{N}$  HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with  $^{15}\text{N}$ , this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).
- Structure Calculation:
  - Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.
  - Restraint Generation: NOESY cross-peaks are converted into upper-limit distance restraints. Dihedral angle restraints can also be derived from scalar coupling constants.
  - Computational Modeling: The experimental restraints are used as input for molecular dynamics (MD) or distance geometry (DG) algorithms to calculate an ensemble of 3D structures that are consistent with the NMR data.[\[20\]](#)



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Workflow for peptide structure determination by NMR spectroscopy.

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